Cas no 1334287-58-9 ([1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde)

[1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde is a high-purity aromatic aldehyde compound characterized by its extended conjugated quaterphenyl backbone. This structure imparts unique electronic and optical properties, making it valuable in organic synthesis and materials science applications. The aldehyde functional group at the 4-position enhances reactivity, facilitating its use as a versatile intermediate in the preparation of ligands, dyes, and liquid crystals. Its rigid, planar conformation contributes to stability and suitability for π-stacking interactions in supramolecular chemistry. The compound is typically synthesized under controlled conditions to ensure consistency, and its purity is critical for applications requiring precise molecular organization, such as organic semiconductors or advanced polymeric materials.
[1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde structure
1334287-58-9 structure
Product Name:[1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde
CAS No:1334287-58-9
MF:C25H18O
MW:334.409826755524
CID:1093291
PubChem ID:56590845
Update Time:2025-06-11

[1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde
    • 4-[2-(4-phenylphenyl)phenyl]benzaldehyde
    • 1334287-58-9
    • Inchi: 1S/C25H18O/c26-18-19-10-12-22(13-11-19)24-8-4-5-9-25(24)23-16-14-21(15-17-23)20-6-2-1-3-7-20/h1-18H
    • InChI Key: YMWPEKJJYTWWIT-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)C1=CC=CC=C1C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 334.135765193g/mol
  • Monoisotopic Mass: 334.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 17.1Ų

[1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12153226-1g
[1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde
1334287-58-9 95+%
1g
$475 2024-07-23

Additional information on [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde

Introduction to [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde (CAS No. 1334287-58-9)

[1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde (CAS No. 1334287-58-9) is a unique and structurally complex organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. This compound, often referred to as a quaterphenyl aldehyde, is characterized by its extended π-conjugation system and the presence of a terminal aldehyde group. The extensive conjugation in its structure imparts unique electronic and optical properties, making it a valuable building block for various applications.

The molecular formula of [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde is C26H18O, with a molecular weight of 350.42 g/mol. The compound is typically synthesized through a series of coupling reactions involving phenylboronic acids and aryl halides, followed by oxidation to introduce the aldehyde functionality. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, enhancing its accessibility for research and industrial applications.

In the realm of materials science, [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde has shown promise as a precursor for the development of organic semiconductors and luminescent materials. Its extended π-conjugation system allows for efficient charge transport and strong light emission, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have demonstrated that derivatives of this compound can exhibit high photoluminescence quantum yields and excellent thermal stability, which are crucial properties for practical device applications.

In the context of medicinal chemistry, [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde has been explored as a scaffold for the design of bioactive molecules. The aldehyde group can be readily functionalized through various chemical reactions, such as reductive amination or condensation with nucleophiles, to generate a diverse array of derivatives with potential therapeutic activities. Recent research has focused on using this compound as a starting point for the synthesis of small molecules targeting specific biological pathways, including those involved in cancer and neurodegenerative diseases.

The biological activity of [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde and its derivatives has been investigated in several studies. For instance, one study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Another study in the European Journal of Medicinal Chemistry highlighted the potential of these compounds as selective inhibitors of protein kinases involved in cell signaling pathways.

The environmental impact and safety profile of [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde are also important considerations. While no significant toxicity or environmental hazards have been reported to date, ongoing research is being conducted to ensure its safe use in various applications. This includes evaluating its biodegradability and potential interactions with biological systems.

In summary, [1,1':2',1'':4'',1'''-Quaterphenyl]-4-carbaldehyde (CAS No. 1334287-58-9) is a versatile compound with a wide range of applications in organic synthesis, materials science, and medicinal chemistry. Its unique structural features and functional versatility make it an attractive candidate for further research and development. As new synthetic methods and application areas continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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